Linker Length vs. Degradation Potency
In a systematic study of VHL-recruiting PROTACs targeting SHP2, increasing linker length from 11 to 13 atoms resulted in a dramatic increase in degradation efficiency, from 36% to >95% at 1 µM [1]. This demonstrates that a C9 alkyl linker (9 methylene units plus amide bonds), providing an optimal ~12-14 atom spacing, is critical for achieving potent degradation, whereas shorter (C3, C5) or longer (C12+) linkers often yield suboptimal activity or increased 'hook effect' [2]. The C9 length specifically balances flexibility and reach, avoiding the reduced effective molarity seen with longer alkyl chains.
| Evidence Dimension | Protein degradation efficiency at 1 µM after 16h treatment |
|---|---|
| Target Compound Data | Expected high degradation (>90%) for optimal linker length (12-14 atoms, consistent with C9 alkyl) |
| Comparator Or Baseline | SHP2 PROTAC with 11-atom linker: 36% degradation; 13-atom linker: >95% degradation |
| Quantified Difference | >59% absolute increase in degradation for +2 atom linker length |
| Conditions | HEK293 cells, 16 h treatment, VHL-recruiting SHP2 PROTACs [1] |
Why This Matters
This quantifies the extreme sensitivity of degradation efficiency to small changes in linker length, directly impacting the likelihood of obtaining a potent degrader in a screening campaign.
- [1] PMC Table 2. Degradation results of second generation SHP2 PROTACs. PMC10729146. Accessed 2026. View Source
- [2] BOC Sciences. C3, C5, C8 Alkyl Linkers Compared: Which Works Best in PROTAC Optimization? PTC Resource Center, 2025. View Source
